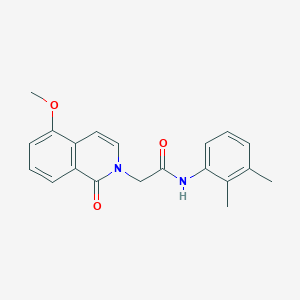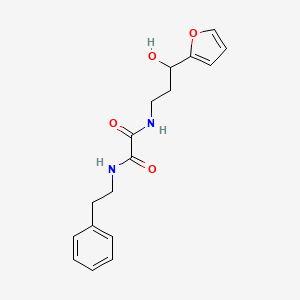
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a phenethyl group connected through an oxalamide linkage
作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been known to interact with various targets to exert their therapeutic effects .
Biochemical Pathways
Furan derivatives have been known to modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .
Pharmacokinetics
Furan-containing compounds have been studied for their effects on the pharmacokinetics of other drugs .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The endogenous level of polyamines, which are similar to furan derivatives, in plants is actively fluctuating depending on environmental cues, hormones, growth, and developmental stages .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl-3-hydroxypropylamine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with a suitable reducing agent to form the corresponding alcohol, followed by amination to introduce the amine group.
The next step involves the formation of the oxalamide linkage. This is typically done by reacting the furan-2-yl-3-hydroxypropylamine with oxalyl chloride to form the corresponding oxalyl derivative, which is then reacted with phenethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxalamide linkage can produce the corresponding diamine.
科学的研究の応用
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and can undergo similar chemical reactions.
Phenethylamine derivatives: These compounds share the phenethyl group and can have similar biological activities.
Oxalamide derivatives: These compounds share the oxalamide linkage and can be used in similar synthetic applications.
Uniqueness
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, hydroxypropyl group, and phenethyl group in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
特性
IUPAC Name |
N'-[3-(furan-2-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURGNBIRHMRNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)
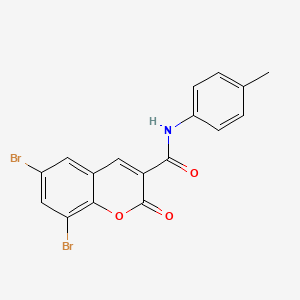
![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)
![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)
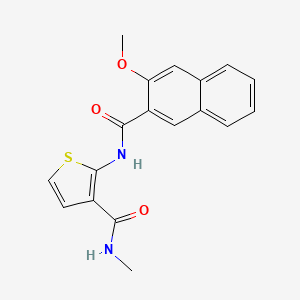

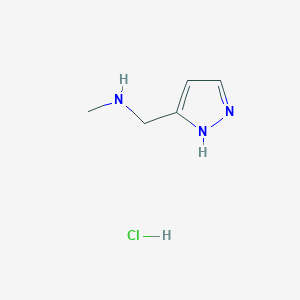
![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)
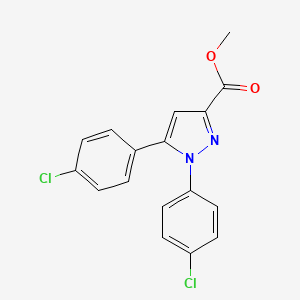
![2-(3-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804551.png)
![5-[(4-methylphenyl)methyl]-4-[(2-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2804552.png)
![3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2804553.png)
![3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide](/img/structure/B2804554.png)
